Brevifolincarbonsäure

Übersicht

Beschreibung

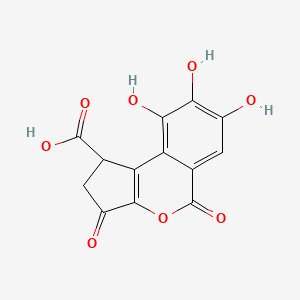

Brevifolincarboxylic acid is a natural product isolated from the plant Polygonum capitatum. It is known for its inhibitory effects on the aryl hydrocarbon receptor and its role as an α-glucosidase inhibitor with an IC50 of 323.46 μM . The compound has a molecular formula of C13H8O8 and a molecular weight of 292.2 g/mol .

Wissenschaftliche Forschungsanwendungen

Brevifolincarboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Brevifolincarboxylic acid primarily targets the aryl hydrocarbon receptor (AhR) and α-glucosidase . The aryl hydrocarbon receptor is a protein that regulates the expression of several genes involved in biological and toxic responses to environmental pollutants. On the other hand, α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism .

Mode of Action

Brevifolincarboxylic acid exhibits an inhibitory effect on the aryl hydrocarbon receptor . By inhibiting this receptor, it can potentially modulate the gene expression controlled by AhR. Additionally, Brevifolincarboxylic acid acts as an inhibitor of α-glucosidase, with an IC50 value of 323.46 μM . This means it can inhibit the breakdown of carbohydrates by α-glucosidase, thereby affecting the absorption of carbohydrates in the body .

Pharmacokinetics

A high-performance liquid chromatography triple quadrupole tandem mass spectrometry (hplc–qqq–ms/ms) method has been developed for the simultaneous quantification of brevifolincarboxylic acid and other compounds in rat plasma after oral administration . This suggests that Brevifolincarboxylic acid can be absorbed and detected in the bloodstream following oral administration .

Result of Action

The molecular and cellular effects of Brevifolincarboxylic acid’s action are likely related to its inhibitory effects on the aryl hydrocarbon receptor and α-glucosidase. By inhibiting these targets, Brevifolincarboxylic acid could potentially modulate gene expression controlled by AhR and affect carbohydrate metabolism .

Action Environment

The action of Brevifolincarboxylic acid can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by storage conditions . It should be stored in a closed container, away from heat sources and oxidizing agents . Furthermore, its solubility in different solvents can impact its bioavailability and hence its pharmacological action .

Biochemische Analyse

Biochemical Properties

Brevifolincarboxylic acid plays a crucial role in biochemical reactions, primarily through its inhibitory effects on specific enzymes. It is known to inhibit the aryl hydrocarbon receptor (AhR) and α-glucosidase, with an IC50 of 323.46 μM .

Cellular Effects

Brevifolincarboxylic acid exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of PC-14 lung cancer cells with an IC50 of 3.95 µg/ml . Additionally, brevifolincarboxylic acid reduces LPS-induced nitric oxide production in RAW 264.7 macrophages, indicating its anti-inflammatory properties . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .

Molecular Mechanism

At the molecular level, brevifolincarboxylic acid exerts its effects through various mechanisms. It binds to and inhibits the aryl hydrocarbon receptor (AhR), preventing the activation of downstream signaling pathways involved in the body’s response to environmental toxins . Additionally, brevifolincarboxylic acid inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of brevifolincarboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and higher temperatures . Long-term studies have shown that brevifolincarboxylic acid maintains its inhibitory effects on enzymes and cellular functions over extended periods, although its potency may decrease slightly due to degradation .

Dosage Effects in Animal Models

The effects of brevifolincarboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, brevifolincarboxylic acid may exhibit toxic or adverse effects, including cytotoxicity and potential organ damage . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Brevifolincarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It is metabolized primarily through conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion . These metabolic pathways play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, brevifolincarboxylic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within tissues are influenced by its interactions with these transporters and binding proteins, affecting its overall activity and function.

Subcellular Localization

Brevifolincarboxylic acid exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells and enhance its therapeutic potential.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Brevifolincarbonsäure wird typischerweise aus natürlichen Quellen wie Polygonum capitatum extrahiert. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um die Verbindung aus dem Pflanzenmaterial zu isolieren. Die Struktur der Verbindung wird dann mithilfe von Techniken wie 1H- und 13C-NMR-Spektroskopie und Massenspektrometrie aufgeklärt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist nicht gut dokumentiert, da sie in erster Linie durch natürliche Extraktion gewonnen wird. Fortschritte in der synthetischen Biologie und chemischen Synthese könnten in Zukunft alternative Methoden für die großtechnische Produktion ermöglichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Brevifolincarbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Molekül vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Positionen am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Chinonen führen, während Reduktion zu Alkoholen oder Aminen führen kann .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Industrie: Sie wird bei der Entwicklung von Naturstoff-basierten Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt.

5. Wirkmechanismus

This compound entfaltet ihre Wirkung hauptsächlich durch die Hemmung des Arylhydrocarbonrezeptors und der α-Glucosidase. Der Arylhydrocarbonrezeptor ist an der Regulation verschiedener biologischer Prozesse beteiligt, darunter der Xenobiotika-Metabolismus und die Immunantwort . Durch die Hemmung dieses Rezeptors kann this compound diese Prozesse modulieren. Darüber hinaus trägt ihre α-Glucosidase-inhibitorische Aktivität zur Regulierung des Blutzuckerspiegels bei, was sie zu einem potenziellen Therapeutikum für die Diabetes-Behandlung macht .

Ähnliche Verbindungen:

Gallussäure: Eine weitere phenolische Verbindung mit antioxidativen und antimikrobiellen Eigenschaften.

Ellagsäure: Bekannt für ihre Antikrebs- und entzündungshemmenden Wirkungen.

Protocatechusäure: Zeigt antioxidative und entzündungshemmende Wirkungen.

Einzigartigkeit: this compound ist einzigartig aufgrund ihrer dualen inhibitorischen Wirkungen auf den Arylhydrocarbonrezeptor und die α-Glucosidase.

Vergleich Mit ähnlichen Verbindungen

Gallic Acid: Another phenolic compound with antioxidant and antimicrobial properties.

Ellagic Acid: Known for its anticancer and anti-inflammatory activities.

Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory effects.

Uniqueness: Brevifolincarboxylic acid is unique due to its dual inhibitory effects on the aryl hydrocarbon receptor and α-glucosidase.

Eigenschaften

IUPAC Name |

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJWMFPFMLRLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.